Product packaging for Galipine hydrochloride(Cat. No.:CAS No. 6056-62-8)

Galipine hydrochloride

Cat. No.: B12762634
CAS No.: 6056-62-8
M. Wt: 359.8 g/mol
InChI Key: LZWOWJFTYQZUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galipine hydrochloride is a synthetic quinoline alkaloid compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . Its chemical structure is defined as 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline . Key physical properties include a calculated density of 1.145 g/cm³ and a boiling point of 425.3°C at 760 mmHg . This product is provided as a high-purity solid for research purposes only. As a quinoline derivative, this compound is of significant interest in medicinal and organic chemistry research. Quinoline alkaloids are a prominent class of compounds often investigated for their diverse biological activities. Researchers can utilize this chemical as a building block in heterocyclic chemistry synthesis, a reference standard in analytical studies, or a lead compound in the exploration of new pharmacologically active molecules. All chemical and physical data provided are for informational purposes to support your experimental design. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClNO3 B12762634 Galipine hydrochloride CAS No. 6056-62-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6056-62-8

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline;hydrochloride

InChI

InChI=1S/C20H21NO3.ClH/c1-22-18-11-9-14(12-20(18)24-3)8-10-15-13-19(23-2)16-6-4-5-7-17(16)21-15;/h4-7,9,11-13H,8,10H2,1-3H3;1H

InChI Key

LZWOWJFTYQZUEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC3=CC=CC=C3C(=C2)OC)OC.Cl

Origin of Product

United States

Isolation and Natural Occurrence Research

Discovery and Historical Isolation Methodologies of Galipine from Botanical Sources

Galipine is a quinoline (B57606) alkaloid naturally found in the bark of the South American Angostura tree, Galipea officinalis Hancock (Rutaceae). researchgate.netthieme-connect.com This bark has a history of use in Venezuelan folk medicine. researchgate.net The initial discovery and isolation of Galipine were part of early phytochemical investigations into Angostura bark, which was found to contain a complex mixture of alkaloids.

In 1892, Beckurts and Nehring announced the discovery of four distinct alkaloids from Angostura bark: Galipine, Galipidine, Cusparine, and Cuspardine. henriettes-herb.com Galipine was described as crystallizing in slender, lustrous white needles with a melting point of 115.5° C. henriettes-herb.com These early isolation efforts laid the groundwork for understanding the chemical composition of Galipea officinalis.

Traditional isolation methodologies for these alkaloids were primarily based on acid-base extraction, a common technique for separating basic compounds like alkaloids from other plant constituents. oup.comgoogle.com The general process involved:

Milling the dried plant material (Angostura bark) to increase surface area. google.com

Extracting the powdered bark with an organic solvent, often after alkalinizing the plant material to convert alkaloid salts into their free base form, which is more soluble in organic solvents. google.com

Alternatively, performing an initial extraction with a dilute aqueous acid to draw the protonated, water-soluble alkaloids into the aqueous phase. google.com

Subsequent partitioning between immiscible acidic aqueous solutions and organic solvents to separate the alkaloids from non-basic impurities. oup.comgoogle.com

Finally, crystallization was used to obtain the purified alkaloids. henriettes-herb.com

These historical methods were often laborious and resulted in low yields. For instance, one study reported obtaining only 14 mg of Galipeine, a related alkaloid, from 1 kg of dried Galipea officinalis bark, highlighting the challenges of these early extraction protocols. dicp.ac.cn Later research in the late 20th century revisited the alkaloids of Galipea officinalis, confirming the presence of Galipine alongside other compounds like Cusparine, Cuspareine, and identifying a new alkaloid named Galipinine. thieme-connect.commdma.ch These studies utilized more advanced spectroscopic methods for structural elucidation but often still relied on foundational acid-base extraction principles for initial separation. thieme-connect.comoup.com

Table 1: Alkaloids Identified in Galipea officinalis Bark This table is generated from data in the text.

AlkaloidDiscovered By (Year)Reference
GalipineBeckurts & Nehring (1892) henriettes-herb.com
GalipidineBeckurts & Nehring (1892) henriettes-herb.com
CusparineBeckurts & Nehring (1892) thieme-connect.comhenriettes-herb.com
CuspardineBeckurts & Nehring (1892) henriettes-herb.com
CuspareineN/A researchgate.netthieme-connect.com
GalipinineJacquemond-Collet et al. (1999) thieme-connect.commdma.ch
DemethoxycusparineJacquemond-Collet et al. (1999) thieme-connect.commdma.ch

Advanced Extraction Techniques for Galipine and its Hydrochloride Salt

To overcome the limitations of traditional methods, such as long extraction times and high solvent consumption, modern advanced extraction techniques have been developed. nih.govresearchgate.net These methods, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE), offer more efficient and environmentally friendly alternatives for obtaining alkaloids like Galipine from botanical sources. nih.govipp.pt A key focus in modern phytochemistry is the use of non-conventional or "green" solvents, such as ionic liquids.

Ionic liquids (ILs) have emerged as promising solvents for the extraction of alkaloids from natural sources. aidic.it ILs are salts with melting points below 100°C, characterized by low vapor pressure, thermal stability, and non-flammability, making them a safer alternative to volatile organic compounds. aidic.it Their tunable polarity and potential for strong hydrogen-bonding interactions can significantly enhance the extraction efficiency of target phytochemicals. mdpi.com

Ionic liquid-based aqueous two-phase systems (IL-ATPS) represent a high-performance extraction method, capable of achieving complete, single-step extraction of alkaloids. rsc.orgua.pt Imidazolium ionic liquids are commonly used, where the choice of both the cation and anion can be tailored to optimize the extraction of specific compounds. mdpi.com For example, studies have shown that the water solubility of the ionic liquid is a critical factor, and altering the anion can change the polarity, thereby influencing extraction efficiency. mdpi.com Bio-derived ionic liquids have also been developed, further enhancing the sustainability of the process and demonstrating high efficiency in alkaloid extraction. rsc.org

The application of ionic liquids can be combined with other advanced techniques, such as ultrasonic-assisted extraction (UAE), to further improve performance. aidic.it This combination (PIL-UAE) has been shown to have remarkable effects on the extraction yields of alkaloids. aidic.it

Following initial extraction, crude plant extracts contain a mixture of compounds that require further separation. Chromatography is the fundamental technique for the purification of natural products like Galipine from complex mixtures. amsbio.comsartorius.com The choice of chromatographic method depends on the properties of the target molecule and the impurities present.

Common strategies include:

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since alkaloids are basic, they can be protonated to carry a positive charge, allowing them to be captured by a cation exchange resin. Elution is then achieved by changing the pH or increasing the ionic strength of the mobile phase. sartorius.compolypeptide.com IEX is a powerful step for increasing the purity of the target alkaloid from a crude extract. polypeptide.com

Reversed-Phase Chromatography (RPC): This is one of the most common methods used for the final polishing of purified compounds. polypeptide.com In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on hydrophobicity. For ionizable compounds like Galipine, the pH of the mobile phase is a critical parameter that must be controlled, often with buffers, to ensure consistent retention and sharp peaks. biotage.com

Multi-Step Procedures: Industrial and research-scale purification rarely relies on a single chromatographic step. Often, a multi-step process is employed, for example, using IEX as a capture step followed by RPC as a polishing step. polypeptide.com This orthogonal approach, utilizing different separation principles, is highly effective at removing a wide range of impurities to achieve a high-purity final product. polypeptide.com

Optimizing the isolation process is critical for maximizing the yield and purity of the target compound, which is essential for research applications. nih.govnih.gov This involves systematically adjusting various parameters of the extraction and purification steps.

Key parameters for optimization include:

Solvent System: The choice of solvent, its concentration, and the solid-to-liquid ratio are crucial. aidic.it In ionic liquid extractions, the concentration of the IL has a significant effect on yield. aidic.it For chromatographic steps, adjusting the mobile phase composition (e.g., the gradient slope in RPC or the salt concentration in IEX) is fundamental to achieving separation. polypeptide.com

Temperature and Time: Extraction temperature can affect solvent viscosity and solute solubility. researchgate.net Advanced methods like UAE and MAE allow for precise temperature control over shorter extraction times compared to conventional methods. nih.gov

pH Control: For alkaloids, pH is a critical variable. During extraction, pH determines whether the alkaloid is in its free base or salt form, affecting its solubility in different solvents. google.com In chromatography, controlling the pH is essential for managing the ionization state of the molecule, which directly impacts its retention behavior. biotage.com

For producing a stable, water-soluble product for research, the purified alkaloid free base is often converted into a salt, such as Galipine hydrochloride. This is typically achieved by dissolving the purified Galipine in a suitable solvent and precipitating the hydrochloride salt by adding a solution of hydrochloric acid (e.g., HCl in methanol (B129727) or isopropanol). researchgate.net The optimization of this final step is also necessary to ensure high yield and purity of the resulting salt. researchgate.net

Table 2: Parameters for Optimization in Alkaloid Extraction This table is generated from data in the text.

ParameterInfluence on ExtractionReference
Solvent Type Affects solubility and selectivity of the target compound. Ionic liquids offer tunable properties. nih.govaidic.itmdpi.com
Solvent:Solid Ratio Influences the concentration gradient and efficiency of mass transfer from the plant material. nih.govaidic.it
Temperature Affects solubility and diffusion rates; must be controlled to prevent degradation of thermolabile compounds. nih.govresearchgate.net
Extraction Time Shorter times are preferable to reduce energy consumption and risk of compound degradation. nih.govaidic.it
pH Determines the ionization state of alkaloids, affecting their solubility in aqueous vs. organic phases. google.combiotage.com
Particle Size Smaller particle sizes increase the surface area available for extraction. nih.gov

Biosynthetic Pathway Investigations

Elucidation of Precursor Incorporation into the Galipine Skeleton

While direct feeding studies with labeled precursors have not been reported specifically for galipine, the structural components of the molecule suggest its origins from primary metabolism. The quinoline (B57606) core of galipine is likely derived from anthranilic acid, a common precursor for many quinoline alkaloids in the Rutaceae family. The side chain, a 2-(3,4-dimethoxyphenyl)ethyl group, is likely derived from the shikimate pathway, leading to the formation of phenylalanine or tyrosine, which can then undergo further modifications such as decarboxylation, hydroxylation, and methylation to form the specific side chain attached to the quinoline ring.

Table 1: Putative Precursors in the Biosynthesis of the Galipine Skeleton

Molecular Skeleton Putative Precursor Biosynthetic Pathway
Quinoline Ring Anthranilic Acid Shikimate Pathway

Enzymatic Mechanisms and Catalysis in Galipine Biosynthesis

The specific enzymes that catalyze the formation of galipine have not been isolated and characterized. However, based on analogous pathways for other quinoline alkaloids, several classes of enzymes are expected to be involved. The initial condensation of anthraniloyl-CoA with a malonyl-CoA derived extender unit to form the quinoline ring system is likely catalyzed by a type III polyketide synthase. Subsequent modifications to the quinoline core and the side chain would involve a series of enzymatic reactions.

Key enzymatic steps are hypothesized to include:

Decarboxylases: To remove the carboxyl group from amino acid precursors.

Hydroxylases: To introduce hydroxyl groups onto the aromatic rings.

O-Methyltransferases (OMTs): To methylate the hydroxyl groups, forming the methoxy (B1213986) groups present in galipine.

Condensing Enzymes: To ligate the side chain to the quinoline core.

Table 2: Predicted Enzyme Classes in Galipine Biosynthesis

Enzyme Class Putative Function in Galipine Biosynthesis
Polyketide Synthase (Type III) Formation of the quinoline ring from anthraniloyl-CoA and malonyl-CoA.
Aromatic Amino Acid Decarboxylase Decarboxylation of phenylalanine or tyrosine to form the precursor for the side chain.
Cytochrome P450 Monooxygenases Hydroxylation of the aromatic rings of the quinoline core and the side chain.
O-Methyltransferases (OMTs) Methylation of hydroxyl groups to form the methoxy groups.
Acyl-CoA Synthetases Activation of the side chain precursor for condensation with the quinoline core.

Genetic and Molecular Basis of Galipine Production in Organisms

The genetic and molecular basis of galipine production in plants such as Galipea officinalis remains an uninvestigated area of research. The identification and characterization of the genes encoding the biosynthetic enzymes are crucial for understanding the regulation of galipine biosynthesis and for potential metabolic engineering applications.

Future research in this area would likely involve transcriptomic analysis of galipine-producing tissues to identify candidate genes that are co-expressed with galipine accumulation. This approach, combined with functional genomics and biochemical characterization of the encoded enzymes, would be necessary to fully elucidate the genetic framework underlying galipine biosynthesis. The study of the regulatory networks, including transcription factors that control the expression of these biosynthetic genes, will also be essential for a comprehensive understanding of how galipine production is controlled within the plant.

Synthetic Methodologies of Galipine Hydrochloride and Analogues

Total Synthesis Approaches for Galipine and its Quaternary Salts

Total synthesis provides a means to access galipine and its analogues for further study and allows for the confirmation of their molecular structures. These synthetic routes can be broadly categorized into conventional methods and more contemporary catalyst-based strategies.

Conventional methods for the synthesis of the quinoline (B57606) core, which upon reduction yields the tetrahydroquinoline structure of galipine, often rely on classical named reactions that involve the condensation of anilines with carbonyl compounds.

One of the foundational methods for quinoline synthesis is the Doebner-von Miller reaction . iipseries.orgwikipedia.org This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.org For the synthesis of a galipine precursor, a substituted aniline would react with an appropriate α,β-unsaturated carbonyl compound to form a substituted quinoline, which would then be reduced to the corresponding tetrahydroquinoline.

The mechanism of the Doebner-von Miller reaction is thought to proceed through a series of steps:

Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov

Cyclization: The resulting amino carbonyl compound undergoes an acid-catalyzed intramolecular cyclization.

Dehydration: The cyclic intermediate then dehydrates to form a dihydroquinoline.

Oxidation: Finally, the dihydroquinoline is oxidized to the quinoline. iipseries.org

A related classical method is the Skraup synthesis , which specifically uses glycerol (B35011), an aniline, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then acts as the α,β-unsaturated aldehyde in a process similar to the Doebner-von Miller reaction. iipseries.orgresearchgate.net

A more direct, albeit racemic, synthesis of galipine and its analogues has been achieved through a one-pot sequence starting from Wittig adducts. This approach involves the reduction of both exo- and endocyclic double bonds, debenzylation, and N-methylation, showcasing a more modern "conventional" approach that streamlines the synthetic process.

Reaction Key Reagents Product Reference
Doebner-von MillerAniline, α,β-Unsaturated Carbonyl, AcidQuinoline iipseries.orgwikipedia.org
Skraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing AgentQuinoline iipseries.orgresearchgate.net

Modern synthetic efforts have largely focused on the use of catalysts to improve efficiency, selectivity, and stereocontrol in the synthesis of galipine and its analogues.

Transition metals, particularly palladium, have been instrumental in the construction of the tetrahydroquinoline core. The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. In the synthesis of galipine analogues, an intramolecular Buchwald-Hartwig reaction is employed to form the heterocyclic ring. This typically involves the cyclization of an aminophenyl derivative bearing a halide or triflate and a suitable side chain. acs.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide or triflate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base.

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst.

This strategy has been successfully applied to the synthesis of the Hancock alkaloids, a family of compounds that includes galipine. acs.org

The control of stereochemistry is crucial, and enantioselective catalysis provides a powerful tool to achieve this. For the synthesis of chiral tetrahydroquinolines like galipine, iridium-catalyzed asymmetric hydrogenation of a quinoline precursor has proven to be a highly effective method. nih.gov This reaction utilizes a chiral iridium catalyst, often in combination with a chiral phosphine (B1218219) ligand, to stereoselectively reduce the C=N and C=C bonds of the quinoline ring, yielding the enantiomerically enriched tetrahydroquinoline.

The success of this approach is highlighted in the preparation of chiral tetrahydroquinolines with high enantiomeric excess. nih.gov Biomimetic asymmetric reduction of 2-functionalized quinolines has also been developed using a chiral and regenerable NAD(P)H model, providing chiral 2-functionalized tetrahydroquinolines with up to 99% enantiomeric excess. dicp.ac.cn

Catalyst System Reaction Type Key Feature Reference
Palladium(0) with Buchwald-Hartwig ligandsIntramolecular C-N CouplingFormation of the tetrahydroquinoline ring acs.org
Iridium with chiral phosphine ligandsAsymmetric HydrogenationEnantioselective reduction of quinolines nih.gov
Chiral NAD(P)H model with Brønsted acidBiomimetic Asymmetric ReductionHigh enantioselectivity for functionalized quinolines dicp.ac.cn

The synthesis of galipine and its analogues often proceeds through key intermediates that are subsequently transformed into the final target molecule. A notable approach involves the use of α-amino nitriles as versatile intermediates. researchgate.net

In this strategy, an α-amino nitrile is prepared from a precursor like 1-(phenylethyl)-tetrahydroquinoline. The polarity of the C=N bond in the α-amino nitrile can be reversed, allowing for the formation of C-C bonds at the position alpha to the nitrogen atom. This intermediate can then be condensed with a range of electrophiles. A subsequent reductive decyanation, for example using sodium borohydride, furnishes a benzylic amine. Catalytic hydrogenolysis of this amine, followed by N-methylation, yields the final 2-substituted tetrahydroquinoline alkaloid. researchgate.net

This methodology provides a flexible route to various analogues of galipine by allowing for the introduction of different side chains at the C-2 position through the alkylation of the α-amino nitrile intermediate.

Catalyst-Based Synthesis Strategies

Semi-Synthetic Transformations from Natural Precursors

While the total synthesis of galipine and its analogues has been the primary focus of research, the possibility of semi-synthetic approaches starting from readily available natural precursors is an area of interest. Galipine and its related alkaloids are naturally found in plants of the Galipea genus, particularly Galipea officinalis. nih.gov

However, the scientific literature does not extensively document specific semi-synthetic routes for the transformation of a more abundant natural product from Galipea officinalis or other sources directly into galipine hydrochloride. The biosynthesis of quinoline alkaloids in plants like Cinchona species is known to originate from tryptophan. researchgate.net In principle, a late-stage intermediate in the biosynthesis of a related alkaloid could potentially be chemically converted to galipine. Such an approach would depend on the isolation of a suitable precursor in sufficient quantities and the development of efficient chemical transformation methods. At present, this remains a largely unexplored area for this compound.

Development of Improved and Scalable Synthetic Protocols

The synthesis of galipine, a quinoline alkaloid, has evolved from classical methods to more sophisticated, scalable protocols that offer higher yields and greater efficiency. An early synthesis by Späth and Pikl was notably improved upon by heating veratraldehyde with 4-methoxyquinaldine, which, after subsequent workup, yielded 4-methoxy-α-(3,4-dimethoxybenzylidene)quinaldine, a key precursor to galipine. acs.org

The table below summarizes the improvements in the key Buchwald-Hartwig cyclization step.

CatalystLigandConversionIsolated Yield
5 mol % Pd(OAc)₂PPh₃43%37%
15 mol % Pd(OAc)₂PPh₃Quantitative79%
Pd(OAc)₂XPhosQuantitativeQuantitative

Regio- and Stereoselectivity in this compound Synthesis

The primary challenge in the synthesis of this compound and its analogues lies in controlling the stereochemistry at the C-2 position of the tetrahydroquinoline core. acs.org Modern synthetic strategies have successfully addressed this through highly stereoselective reactions. researchgate.net

A pivotal step in achieving stereocontrol is the conjugate addition of an enantiopure lithium amide, such as lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide, to an α,β-unsaturated Weinreb amide. acs.org This reaction establishes the crucial C-2 stereogenic center with a high degree of precision. acs.org The choice of the (R) or (S) enantiomer of the chiral lithium amide allows for the selective synthesis of either the (R) or (S) configuration at the C-2 position of the resulting alkaloid. acs.orgresearchgate.net This method provides a predictable and reliable way to access the desired enantiomer of galipine. acs.org

Following the establishment of the key stereocenter, the formation of the tetrahydroquinoline ring is achieved via an intramolecular Buchwald-Hartwig coupling. acs.org This reaction is highly regioselective, forming the desired heterocyclic ring without compromising the previously established stereochemistry. The inherent flexibility of this combined approach, utilizing a stereoselective conjugate addition followed by a regioselective cyclization, makes it a powerful tool for the synthesis of a variety of galipine analogues. acs.org

The key steps for achieving stereoselectivity are outlined below.

StepReactionPurposeSelectivity Control
1Conjugate AdditionSets the configuration at the C-2 stereogenic centerUse of an enantiopure lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide. acs.org
2Buchwald-Hartwig CouplingForms the 1,2,3,4-tetrahydroquinoline (B108954) coreIntramolecular reaction ensures high regioselectivity for ring formation. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of the molecular framework of Galipine hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Data Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹H NMR Data (Exemplary) Predicted ¹³C NMR Data (Exemplary)
Chemical Shift (ppm) Assignment
8.0-8.5Aromatic-H (Quinoline)
7.0-7.8Aromatic-H (Quinoline, Phenyl)
6.8-7.0Aromatic-H (Phenyl)
4.0-4.2OCH₃
3.8-4.0OCH₃
3.0-3.5CH₂-CH₂
Note: This table contains exemplary data and is for illustrative purposes only. Actual experimental data may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide significantly more detailed structural information by revealing correlations between different nuclei. wikipedia.org These experiments are crucial for assembling the complete molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, allowing for the tracing of proton spin systems. libretexts.orgcam.ac.uk

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These are heteronuclear 2D NMR experiments that show correlations between a proton and a directly attached heteronucleus, most commonly ¹³C. wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing direct C-H connectivity. wikipedia.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for confirming the molecular weight of this compound and for obtaining information about its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. This method typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. ESI-MS can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound by comparing the measured mass to the calculated masses of possible formulas. For this compound, with a chemical formula of C₂₀H₂₂ClNO₃, the exact mass is 359.1288. medkoo.com HRMS is a powerful tool for confirming the identity of a compound and for distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mhlw.go.jpnihs.go.jp Different functional groups absorb at characteristic frequencies, allowing for their identification. For a hydrochloride salt like this compound, one would expect to see characteristic bands for N-H stretching, in addition to C-H, C=C, C=N, and C-O stretching and bending vibrations. For example, a study on barnidipine (B1667753) hydrochloride identified the N-H stretching band at 3325 cm⁻¹. humanjournals.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nist.gov The scattered light provides information about the vibrational modes of the molecule. nist.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy. For instance, it can be used to analyze the C-H and O-H stretching regions of molecules in solution. researchgate.net It has also been used to study the crystallochemical properties of various materials. researchgate.net

UV-Visible (UV-Vis) Spectrophotometry in Conjugated System Characterization

UV-Visible spectrophotometry is an analytical technique pivotal for the characterization of organic compounds containing chromophores, which are parts of a molecule that absorb light in the UV-vis region. This absorption is particularly significant in molecules with conjugated π-systems, where alternating single and multiple bonds create delocalized electrons. The structure of galipine, 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline, features extensive conjugation within the quinoline (B57606) ring system and the dimethoxyphenyl group. ontosight.aidrugfuture.com These conjugated systems are strong chromophores.

The energy required for an electron to jump from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* anti-bonding orbital (the lowest unoccupied molecular orbital, LUMO) corresponds to wavelengths in the ultraviolet or visible parts of the electromagnetic spectrum. As the extent of conjugation in a molecule increases, the energy gap between the HOMO and LUMO decreases. acs.org This smaller energy gap means that the molecule can absorb light of a longer wavelength. acs.orgresearchgate.net Therefore, the position of the maximum absorbance (λmax) in a UV-Vis spectrum provides critical information about the electronic structure and the extent of conjugation within the molecule. researchgate.net Functional groups attached to the conjugated system can also influence the λmax. researchgate.net

For isoquinoline (B145761) alkaloids and related heterocyclic compounds like galipine, the UV-Vis spectrum is a key fingerprint for identification and characterization. nih.govnih.govmdpi.com While specific experimental UV-Vis absorption data for this compound is not detailed in the reviewed scientific literature, analysis of structurally similar hydrochloride salts allows for an estimation of the expected absorption region. The presence of the extensive conjugated system in this compound would be expected to result in characteristic absorption peaks in the UV region. For comparison, several other hydrochloride drug substances exhibit distinct absorption maxima as detailed in the table below.

CompoundSolvent/MediumReported λmax (nm)Reference
Benidipine HydrochlorideMethanol (B129727)236 researchgate.netresearchgate.net
Nicardipine HydrochlorideAcetonitrile (B52724):Water (50:50)235 jocpr.com
Lignocaine HydrochlorideRO Water228.8 rjptonline.org
Chlorpromazine HydrochlorideAcidic Solution526 uiowa.edu

X-ray Crystallography for Solid-State Structure Determination

This compound has been documented to exist in a crystalline form as a tetrahydrate. ontosight.aidrugfuture.com This indicates that four molecules of water are incorporated into the crystal lattice for every one molecule of this compound. ontosight.aidrugfuture.com The formation of such a hydrate (B1144303) can have a substantial effect on the compound's physical characteristics and pharmaceutical performance. ontosight.ai The specific arrangement of the galipine cation, the chloride anion, and the water molecules is held together by a network of intermolecular forces, including hydrogen bonds, which define the crystal structure. nih.gov

While it is known that this compound forms a crystalline tetrahydrate, a detailed analysis of its crystal structure, including parameters such as the crystal system, space group, and unit cell dimensions, is not available in the reviewed literature or public crystallographic databases. uiowa.edundl.go.jpmanchester.ac.ukuiowa.edu Such data would provide definitive insights into the molecule's solid-state conformation and the specific hydrogen bonding interactions involving the water molecules and the chloride ion.

ParameterValueReference
Compound NameThis compound tetrahydrate drugfuture.com
Molecular FormulaC₂₀H₂₁NO₃·HCl·4H₂O drugfuture.com
Molecular Weight431.91 g/mol drugfuture.com
Physical FormPlates drugfuture.com
Melting Point165 °C (anhydrous form at 100 °C) drugfuture.com

Research on Structural Analogues and Derivatives of Galipine Hydrochloride

Design and Synthesis of Galipine Hydrochloride Analogues

The design of analogues of this compound primarily revolves around modifications of its core quinoline (B57606) scaffold. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. researchgate.netnih.gov Synthetic strategies for creating galipine analogues often leverage established methods for quinoline synthesis, which allow for the introduction of diverse substituents at various positions of the heterocyclic ring. frontiersin.orgrsc.org

Several classical methods are employed for the synthesis of the quinoline nucleus, providing a versatile platform for generating analogues. These include:

Skraup-Doebner-von Miller synthesis: This method involves the reaction of anilines with α,β-unsaturated carbonyl compounds, generated in situ from glycerol (B35011) or other sources, to form the quinoline ring. pharmaguideline.comiipseries.org

Friedländer Synthesis: This approach consists of the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.comiipseries.org

Combes synthesis: This involves the reaction of anilines with 1,3-dicarbonyl compounds. pharmaguideline.com

Gould-Jacobs reaction: This method utilizes the reaction of an aniline (B41778) with an ethoxymethylenemalonate derivative. rsc.orgiipseries.org

Modern synthetic approaches, such as microwave-assisted and ultrasound-assisted synthesis, have also been applied to the production of quinoline derivatives, often leading to improved reaction times and yields. frontiersin.org

The synthesis of specific alkaloids structurally related to galipine, such as (-)-cuspareine and (-)-galipinine, has been achieved through enantiospecific routes, highlighting the potential for creating stereochemically defined analogues. researchgate.net For instance, an enantiospecific synthesis of (-)-galipinine has been reported, which could be adapted to produce chiral analogues of galipine. researchgate.net

The following table summarizes some of the key synthetic methods used for quinoline derivatives, which can be applied to the synthesis of this compound analogues.

Synthesis MethodReactantsKey Features
Skraup-Doebner-von MillerAniline, Glycerol (or α,β-unsaturated carbonyl)Harsh conditions, but versatile for a range of anilines.
Friedländer2-Aminoaryl aldehyde/ketone, α-Methylene compoundMilder conditions, good for specific substitution patterns.
CombesAniline, 1,3-Dicarbonyl compoundUseful for accessing quinolines with specific substituents.
Gould-JacobsAniline, Ethoxymethylenemalonate derivativeLeads to 4-hydroxyquinoline (B1666331) derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. While specific SAR studies on this compound are not extensively documented in the public domain, general SAR principles for quinoline-based compounds can be inferred from broader research. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. frontiersin.orgnih.gov

For many biologically active quinolines, modifications at positions 2, 4, and 7 of the quinoline nucleus have been shown to be critical for activity. For example, in the context of anticancer agents, the introduction of flexible alkylamino side chains at position 4 and alkoxy groups at position 7 has been shown to enhance antiproliferative activity. frontiersin.org

SAR studies on other quinoline alkaloids, such as aporphine (B1220529) derivatives, have revealed that modifications to the ring system and the nature of the substituents can significantly impact their pharmacological effects, including antiarrhythmic activity and toxicity. mdpi.com For instance, the presence of a 1,2-dimethoxy group on ring A of the aporphine skeleton was found to be important for antiarrhythmic activity. mdpi.com Similarly, for certain quinoline-4-carboxylic acid derivatives acting as alkaline phosphatase inhibitors, the substitution pattern on the quinoline ring was critical for their inhibitory potency. rsc.org

A hypothetical SAR study on this compound derivatives might explore the following modifications:

Alterations to the 2-substituent: The 2-(3,4-dimethoxyphenylethyl) group could be modified by changing the length of the ethyl chain, altering the substitution pattern on the phenyl ring, or replacing the phenyl ring with other aromatic or heterocyclic systems.

Modifications at the 4-position: The 4-methoxy group is a key feature. Replacing it with other alkoxy groups, alkyl groups, or halogens could significantly alter the molecule's electronic properties and biological activity.

Substitution on the benzo part of the quinoline ring: Introducing substituents such as halogens, nitro groups, or alkyl groups at positions 5, 6, 7, and 8 could influence the molecule's lipophilicity and interaction with biological targets.

The following table illustrates potential points of modification on the this compound structure for SAR studies.

Position of ModificationType of ModificationPotential Impact
2-(3,4-dimethoxyphenylethyl) groupChain length, Phenyl ring substitutionAlter binding affinity and selectivity.
4-methoxy groupDifferent alkoxy, alkyl, or halogen groupsModify electronic properties and target interaction.
Quinoline ring (positions 5, 6, 7, 8)Halogens, nitro, alkyl groupsInfluence lipophilicity, metabolism, and distribution.

Pharmacophore Modeling and Lead Optimization Studies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. youtube.com This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates. nih.govresearchgate.net For quinoline-based compounds, pharmacophore models have been successfully used to design new derivatives with a range of biological activities, including anticancer and antimicrobial properties. mdpi.com

A pharmacophore model for this compound would likely include features such as:

Aromatic rings from the quinoline and phenyl groups.

Hydrogen bond acceptors from the methoxy (B1213986) oxygen atoms and the quinoline nitrogen.

A hydrophobic region associated with the ethyl linker and the aromatic rings.

Once a lead compound like this compound is identified, lead optimization is the process of modifying its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com This often involves an iterative cycle of design, synthesis, and testing. nih.gov Computational tools, including quantitative structure-activity relationship (QSAR) studies, are frequently employed in this phase. researchgate.netcitedrive.comfrontiersin.org QSAR models correlate the chemical properties of a series of compounds with their biological activities to predict the activity of new, unsynthesized analogues. nih.govresearchgate.netmdpi.com

In-silico lead optimization studies on other quinoline derivatives have been performed to predict their interaction with metabolic enzymes like CYP450, which is crucial for understanding their drug-like properties. researchgate.net Similar approaches could be applied to this compound to design derivatives with improved metabolic stability and reduced potential for drug-drug interactions.

Investigation of Heterocyclic Scaffolds Related to this compound

The quinoline scaffold present in this compound is a member of a larger family of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry. researchgate.net Research into related heterocyclic systems can provide valuable insights for the design of novel galipine analogues.

Other "privileged scaffolds" that share some structural features with quinoline or are known to exhibit a wide range of biological activities include:

Quinazoline (B50416): This scaffold is isomeric to quinoline and is also a key component in many therapeutic agents. mdpi.com Lead optimization of quinazoline derivatives has led to the development of multi-targeting agents for complex diseases like Alzheimer's. nih.gov

Indole (B1671886): The indole ring is another important heterocyclic scaffold found in numerous approved drugs and is known for its diverse biological activities, including antiviral properties. mdpi.com

Pyrrolo[2,1-f] rsc.orgresearchgate.netCurrent time information in Bangalore, IN.triazines: These bridgehead nitrogen heterocycles are considered privileged scaffolds due to their wide range of biological activities. nih.gov

The exploration of bioisosteric replacements, where a part of the this compound molecule is replaced by a structurally similar group, is a common strategy. For example, the quinoline ring could be replaced by other bicyclic heteroaromatic systems to explore new chemical space and potentially discover compounds with novel or improved pharmacological profiles. The synthesis of various heterocyclic compounds, including those containing indolizine (B1195054) and pentathiepine rings, demonstrates the broad range of structural diversity that can be explored. mdpi.com

The following table lists some heterocyclic scaffolds that are related to or could be considered as bioisosteric replacements for the quinoline nucleus in this compound.

Heterocyclic ScaffoldStructural Relationship to QuinolineRationale for Investigation
QuinazolineIsomerPotential for similar biological activities with different pharmacological profiles.
IndoleFused bicyclic heteroaromaticKnown privileged scaffold with diverse biological activities.
NaphthyridineIsomer (nitrogen position varies)Modifies hydrogen bonding capabilities and electronic properties.
Benzofuran/BenzothiopheneIsoelectronic with indoleExplores the impact of replacing the nitrogen atom with oxygen or sulfur.

Pharmacological Activity Research in Vitro and Ex Vivo Studies

Investigation of Anticholinergic Activity Profiles

Galipine is classified as an anticholinergic agent, meaning it acts by inhibiting the physiological actions of acetylcholine (B1216132) (ACh). ontosight.ai This antagonism of the parasympathetic nervous system is the basis for its explored therapeutic effects, which include the reduction of smooth muscle spasms and the management of symptoms associated with conditions of excessive cholinergic activity, such as Parkinsonism. ontosight.ai

Receptor Binding Assays with Cholinergic Receptors

Currently, detailed public-domain research specifying the binding profile of galipine hydrochloride to various cholinergic receptor subtypes (muscarinic and nicotinic) is not available. Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand (in this case, galipine) for a receptor. These assays typically measure parameters such as the dissociation constant (K_d_) or the half-maximal inhibitory concentration (IC_50_), which quantify the drug's binding potency. While it is established that galipine functions as an anticholinergic agent, specific binding affinity data from radioligand or fluorescence-based assays for M1-M5 muscarinic or various nicotinic receptors are not documented in the available scientific literature.

Functional Assays of Cholinergic Pathway Modulation

Functional assays are performed to characterize the physiological response to receptor binding—that is, whether the compound acts as an agonist, antagonist, or inverse agonist. For an anticholinergic agent like galipine, these assays would typically measure its ability to inhibit the functional response induced by a cholinergic agonist (like acetylcholine or carbachol) in isolated tissues (ex vivo) or cell cultures (in vitro). Examples of such assays include measuring the inhibition of agonist-induced smooth muscle contraction in tissues like the ileum or bladder, or blocking agonist-induced calcium mobilization in cultured cells expressing specific cholinergic receptors. Despite the characterization of galipine as an anticholinergic, specific data from functional assays detailing its potency (e.g., pA2 values) and mechanism of action on cholinergic signaling pathways are not described in the accessible research.

Other Reported or Predicted Biological Activities of this compound

Beyond its primary anticholinergic classification, the broader biological activity profile of this compound is not well-documented in contemporary scientific literature.

Anti-Inflammatory Effects and Associated Pathways

There is no available scientific evidence from in vitro or ex vivo studies to suggest that this compound possesses anti-inflammatory properties. Research into the anti-inflammatory effects of natural products has identified other compounds, but studies specifically investigating galipine's impact on inflammatory pathways—such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2), or signaling cascades (e.g., NF-κB, MAPK)—have not been reported.

Potential Anticonvulsant Properties

The scientific literature lacks any studies investigating the potential anticonvulsant properties of this compound. Standard in vitro and ex vivo screening models for anticonvulsant activity, such as maximal electroshock seizure (MES) or pentylenetetrazole (PTZ) induced seizure models in animal tissues, have not been applied to test this compound. Therefore, there is no data to support or refute any activity in this area.

Exploration of Anti-Hypoxic Actions

There is no information available from in vitro or ex vivo research to indicate that this compound has been explored for anti-hypoxic actions. Studies to assess a compound's ability to protect cells or tissues from the damaging effects of low oxygen conditions have not been reported for galipine.

Other Identified Biological Actions of Related Quinoline (B57606) Alkaloids

This compound is a derivative of quinoline, a heterocyclic aromatic compound. ontosight.ai While research on this compound has primarily focused on its anticholinergic properties, the broader class of quinoline alkaloids, to which it belongs, has been extensively studied and shown to possess a wide array of other biological activities. ontosight.aiontosight.ai In vitro and ex vivo studies have revealed that various quinoline alkaloids exhibit significant pharmacological effects, including antitumor, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and antiplatelet activities. ontosight.ai

Notable examples from the quinoline alkaloid family include quinine (B1679958) and camptothecin. ontosight.ai Quinine, isolated from the bark of the Cinchona tree, has a long history in the treatment of malaria. ontosight.ai Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of nucleic acid and protein synthesis, as well as glycolysis in the malaria parasite, Plasmodium falciparum. ontosight.ai Camptothecin, on the other hand, is a potent antitumor agent that functions by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and repair. ontosight.airesearchgate.net

The diverse biological activities of quinoline alkaloids are attributed to their varied chemical structures. ontosight.aisigmaaldrich.com These compounds and their synthetic derivatives continue to be a significant source of lead compounds in drug discovery and development for a wide range of therapeutic areas. ontosight.aimedkoo.com

Below is a table summarizing some of the identified biological actions of related quinoline alkaloids based on in vitro and ex vivo research.

Related Quinoline AlkaloidIdentified Biological ActionOrganism/Cell Line Studied (In Vitro/Ex Vivo)Reference
QuinineAntimalarialPlasmodium falciparum ontosight.aiontosight.ai
CamptothecinAntitumorHuman cancer cell lines ontosight.airesearchgate.net
Various Quinoline DerivativesAntibacterialVarious bacterial strains ontosight.aimedkoo.com
Various Quinoline DerivativesAntifungalVarious fungal strains ontosight.aimedkoo.com
Various Quinoline DerivativesAntiviralVarious viruses ontosight.aimedkoo.com
Various Quinoline DerivativesAnti-inflammatoryCell-based assays ontosight.aimedkoo.com
Various Quinoline DerivativesAntiplateletPlatelet aggregation assays ontosight.ai

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a modern drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. nih.govnih.gov This technology utilizes automated and miniaturized assays, often in 96- or 384-well microtiter plates, to test the effects of compounds on specific molecular targets, pathways, or whole cells. nih.govnih.gov The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired biological effect—which can then be further optimized through medicinal chemistry to become lead compounds for drug development. nih.gov

For a compound like this compound, HTS offers a powerful methodology to explore novel biological activities beyond its known anticholinergic effects. ontosight.ainih.gov By screening this compound against a diverse panel of biological targets, it may be possible to uncover new therapeutic applications. nih.gov The process of quantitative HTS (qHTS) further refines this approach by testing compounds at multiple concentrations in the primary screen, which provides concentration-response curves and more reliable data from the outset. nih.gov

Various HTS assay formats can be employed to discover new activities. These can be broadly categorized as biochemical assays, which measure the effect of a compound on a purified target like an enzyme or receptor, and cell-based assays, which assess the compound's effect on a cellular process or phenotype. nih.gov The choice of assay depends on the biological question being asked. nih.gov

The table below outlines different HTS methodologies that could be applied to screen for novel biological activities of this compound.

HTS MethodologyPrinciplePotential Application for this compoundReference
Biochemical Assays (e.g., Enzyme Inhibition)Measures the ability of a compound to inhibit the activity of a specific purified enzyme.Screening against a panel of enzymes to identify novel inhibitory activities. nih.gov
Cell-Based Assays (e.g., Reporter Gene Assays)Measures the effect of a compound on the expression of a specific gene linked to a reporter system (e.g., luciferase).Identifying modulation of specific signaling pathways. nih.gov
Phenotypic ScreeningAssesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.Discovering unexpected therapeutic effects, such as effects on cell morphology, proliferation, or viability. nih.gov
Quantitative HTS (qHTS)Generates concentration-response curves for all compounds in a library in the primary screen.Provides more detailed and reliable information on the potency and efficacy of this compound against various targets. nih.gov

Mechanism of Action Research Cellular and Molecular Level

Identification of Specific Molecular Targets and Ligand-Target Interactions

As an anticholinergic agent, the primary molecular targets of galipine hydrochloride are presumed to be acetylcholine (B1216132) receptors. These receptors are broadly categorized into two main types: muscarinic and nicotinic receptors, both of which are central to the function of the parasympathetic nervous system. nih.gov

Protein-Ligand Binding Analysis

Currently, there is a lack of publicly available scientific literature detailing specific protein-ligand binding analyses for this compound. Such studies are crucial for determining the affinity and specificity of this compound for various subtypes of muscarinic and nicotinic acetylcholine receptors. The affinity of a ligand for its receptor is a key determinant of its potency and potential for off-target effects.

Binding Affinity Data for Acetylcholine Receptor Ligands (Illustrative)

This table is for illustrative purposes to demonstrate the type of data required for a comprehensive analysis of this compound and does not represent actual data for this compound.

LigandReceptor SubtypeBinding Affinity (Ki in nM)
AtropineMuscarinic M10.1
PirenzepineMuscarinic M18
NicotineNicotinic α4β21
VareniclineNicotinic α4β20.06

Receptor Occupancy and Signal Transduction Studies

Detailed receptor occupancy studies for this compound are not currently available in published research. These studies are essential to understand the concentration of the compound required to bind to a significant number of its target receptors in a given system, which directly correlates with its pharmacological effect.

Upon binding of an agonist, acetylcholine receptors trigger specific intracellular signal transduction pathways. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate a cascade of events, including the modulation of adenylyl cyclase and phospholipase C. Nicotinic receptors, on the other hand, are ligand-gated ion channels that mediate fast synaptic transmission by allowing the influx of cations. The specific signal transduction pathways modulated by this compound following its presumed interaction with acetylcholine receptors have not yet been elucidated.

Elucidation of Cellular Pathways Modulated by this compound

The downstream cellular pathways affected by this compound are a direct consequence of its interaction with its molecular targets. Inhibition of acetylcholine signaling can impact numerous cellular processes, including smooth muscle contraction, glandular secretion, and heart rate. However, specific research identifying and characterizing the precise cellular pathways modulated by this compound is not yet available.

Molecular Dynamics Simulations to Understand Binding Affinity and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its protein target at an atomic level. These simulations can provide valuable insights into the binding affinity, conformational changes, and stability of the ligand-receptor complex. To date, no molecular dynamics simulation studies focused on this compound and its interaction with acetylcholine receptors have been published. Such studies would be instrumental in visualizing the binding mode of this compound and in understanding the molecular determinants of its binding affinity and selectivity.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comyoutube.com This method is instrumental in drug discovery for predicting the interaction between a ligand, such as Galipine hydrochloride, and a target protein. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor, often by adding polar hydrogens and appropriate charges. mdpi.com Software like AutoDock Vina is then used to run the simulations, which calculate the binding affinity and identify the most stable binding poses of the ligand within the receptor's active site. mdpi.comnih.gov The results of these simulations provide insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov

The primary goal of molecular docking is to identify potential drug candidates by screening large databases of compounds and predicting their binding affinity to a specific biological target. youtube.com The binding energy, typically expressed in kcal/mol, is a key metric obtained from these simulations, with lower values indicating a more favorable interaction. nih.gov Visualization tools like PyMOL and BIOVIA Discovery Studio are often used to analyze the 3D and 2D representations of the protein-ligand complex, respectively, allowing for a detailed examination of the binding interactions. researchgate.net

Table 1: Key Steps in Molecular Docking Simulation

StepDescription
Receptor & Ligand Preparation Cleaning the receptor structure, adding polar hydrogens, and assigning partial charges to both the receptor and ligand. mdpi.com
Grid Box Definition Defining the search space on the receptor where the ligand is allowed to bind. nih.gov
Docking Simulation Running the docking algorithm to explore different ligand conformations and orientations within the defined binding site. nih.gov
Scoring & Analysis Evaluating the binding poses based on a scoring function to determine the binding affinity and identifying the most stable complex. youtube.com
Visualization Analyzing the interactions between the ligand and the receptor using molecular graphics software. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle of QSAR is that the biological effect of a chemical is quantitatively related to its molecular structure and properties. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new chemical entities, thereby prioritizing which compounds to synthesize and test. nih.govnih.gov

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each molecule. These descriptors can be categorized as one-dimensional (e.g., pKa, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape). nih.govresearchgate.net Statistical methods, such as multiple linear regression, are then employed to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds. nih.govresearchgate.net A statistically robust QSAR model can then be used to predict the activity of new, untested compounds. youtube.com

Table 2: Common Molecular Descriptors Used in QSAR

Descriptor TypeExamplesDescription
Electronic Dipole moment, EHOMO, ELUMO, Atomic net chargeDescribe the electronic properties of the molecule. walisongo.ac.id
Steric Molar refractivity, McGowan VolumesRelate to the size and shape of the molecule. researchgate.net
Hydrophobic Log P, Hydration energyQuantify the hydrophobicity of the molecule. walisongo.ac.id
Topological Eccentric Connectivity Index, Fragment ComplexityDescribe the connectivity of atoms in the molecule. researchgate.net

Prediction of Activity Spectra for this compound (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a chemical compound based on its structural formula. nih.govgenexplain.com The underlying principle is that the biological activity of a substance is a function of its structure. nih.gov The PASS software compares the structure of a new compound to a large database of known biologically active substances to predict a wide range of pharmacological effects, mechanisms of action, and potential toxicities. genexplain.comnih.gov

The PASS prediction is presented as a list of activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com A higher Pa value suggests a greater likelihood that the compound will exhibit that particular activity. scispace.com For instance, if Pa > 0.7, the substance is highly likely to exhibit the activity, while if 0.5 < Pa < 0.7, the activity is likely but the compound may have a novel structure compared to known agents. scispace.com If Pa < 0.5, the activity is unlikely, but if confirmed experimentally, it could represent a new chemical entity. scispace.com The PASS tool can predict thousands of biological activities with an average accuracy of about 95%. genexplain.com This makes it a valuable resource in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects of a compound like this compound. nih.govway2drug.com

Table 3: Interpretation of PASS Prediction Probabilities (Pa)

Pa ValueInterpretation
> 0.7 The substance is very likely to exhibit the activity in experiments. The compound may be an analogue of a known pharmaceutical agent. scispace.com
0.5 < Pa < 0.7 The substance is likely to exhibit the activity, but with a lower probability. The compound is less likely to be a close analogue of known agents. scispace.com
< 0.5 The substance is unlikely to exhibit the activity. However, if the activity is confirmed experimentally, the compound may represent a new chemical entity. scispace.com

Virtual Screening for Analogues and Related Compounds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is cost-effective and significantly reduces the number of compounds that need to be screened in high-throughput screening (HTS) assays. nih.gov VS can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov

SBVS relies on the three-dimensional structure of the target protein and uses molecular docking to predict the binding of compounds to the target's active site. nih.gov In contrast, LBVS utilizes the knowledge of known active ligands to identify new compounds with similar properties. nih.gov Often, a combination of both approaches is used to enhance the reliability of the screening results. nih.gov The process typically involves preparing and optimizing a large library of compounds, followed by a hierarchical screening process to filter and rank the molecules based on their predicted binding affinity or similarity to known active compounds. nih.gov This allows for the efficient identification of novel analogues and related compounds of a lead molecule like this compound. nih.gov

Table 4: Comparison of Virtual Screening Approaches

ApproachBasisRequirements
Structure-Based Virtual Screening (SBVS) 3D structure of the target protein.Known 3D structure of the target. nih.gov
Ligand-Based Virtual Screening (LBVS) Knowledge of known active ligands.A set of known active and inactive molecules. nih.gov
Combined Approach Utilizes both target structure and ligand information.3D target structure and known active ligands. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. nih.govodu.edu It is a powerful tool for predicting various molecular properties, including electronic structure, reactivity, and interaction energies. odu.eduresearchgate.net DFT calculations are based on the principle that the energy of a system can be determined from its electron density. researchgate.net This approach is computationally less demanding than other high-level quantum chemistry methods, making it suitable for studying larger molecular systems. odu.edu

In the context of drug discovery and materials science, DFT is used to calculate properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity. walisongo.ac.id DFT can also be used to calculate interaction energies between molecules, providing insights into the strength and nature of intermolecular forces. researchgate.net For example, DFT calculations have been used to study the interaction of various molecules with biological targets and to predict the stability of different crystal forms of active pharmaceutical ingredients. researchgate.netnih.gov These calculations can provide valuable information for understanding the behavior of compounds like this compound at a molecular level. aps.org

Table 5: Applications of DFT in Chemical Research

ApplicationDescription
Electronic Structure Calculation Determines the arrangement of electrons in a molecule and predicts properties like HOMO-LUMO energies. walisongo.ac.id
Reactivity Prediction Provides insights into the chemical reactivity of a molecule by analyzing its electronic properties. researchgate.net
Interaction Energy Calculation Quantifies the strength of non-covalent interactions between molecules. researchgate.net
Structural Optimization Predicts the most stable three-dimensional structure of a molecule or crystal. aps.org
Vibrational Analysis Calculates the vibrational frequencies of a molecule, which can be compared with experimental spectroscopic data. researchgate.net

Analytical Methodologies for Galipine Hydrochloride Research

Chromatographic Methods Development and Validation

Chromatographic techniques are fundamental in the analysis of Galipine hydrochloride, offering high-resolution separation for both qualitative and quantitative purposes. nih.govmdpi.com The development and validation of these methods are crucial to ensure the reliability, accuracy, and precision of the analytical results for the compound, whether in bulk form, within plant matrices, or in pharmaceutical formulations. humanjournals.comwjpmr.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used analytical techniques for the separation, identification, and quantification of pharmaceutical compounds like this compound. humanjournals.com UPLC, which utilizes smaller particle size columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov

Method development for this compound typically involves the optimization of several key parameters to achieve efficient separation from impurities or other components. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pharmaceutical analysis. humanjournals.com

Stationary Phase: A C18 or C8 column is often the first choice, providing a hydrophobic stationary phase for the separation of moderately polar to nonpolar compounds.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is varied over time, is often preferred over an isocratic system to achieve better peak shapes and resolution, especially for complex samples.

Detection: UV detection is commonly employed, with the wavelength set at the maximum absorbance (λmax) of this compound to ensure high sensitivity. mdpi.com

Validation of the developed HPLC/UPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or excipients. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govmedipol.edu.tr

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (Correlation Coefficient, r²)≥ 0.998Indicates a strong proportional relationship between concentration and detector response. nih.gov
Accuracy (% Recovery)98.0% - 102.0%Measures the agreement between the experimental result and the true value. researchgate.net
Precision (% RSD)≤ 2.0%Relative Standard Deviation (RSD) measures the scatter of data around the mean. researchgate.net
SpecificityNo interference at the retention time of the analyteEnsures the method is selective for this compound. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. openaccessjournals.comlibretexts.org For a compound like this compound, which is a relatively non-volatile salt, direct analysis by GC can be challenging. However, it is highly effective for analyzing the free base form, galipine, which is more volatile. A GC-Mass Spectrometry (GC-MS) method has been successfully developed to analyze the alkaloid content, including quinoline (B57606) alkaloids, from the bark of Galipea officinalis, the natural source of galipine. nih.gov

Key aspects of GC method development for galipine include:

Sample Preparation: The hydrochloride salt would need to be converted to its more volatile free base form through a simple liquid-liquid extraction under basic conditions.

Injection: A split/splitless injector is typically used to introduce the vaporized sample into the column. mdpi.com

Column: A capillary column, often with a fused-silica wall-coated (FSWC) stationary phase, is used to achieve high-resolution separation. libretexts.org

Detection: Mass Spectrometry (MS) is the ideal detector as it not only quantifies the compound but also provides structural information based on its mass spectrum and fragmentation patterns, allowing for unambiguous identification. nih.govmdpi.com A Flame Ionization Detector (FID) can also be used for quantification, particularly for organic compounds. openaccessjournals.com

Validation of a GC method follows similar principles to HPLC, ensuring specificity, linearity, accuracy, and precision for the quantitative analysis of galipine. mdpi.com

Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govteledynelabs.com It is considered a hybrid of gas and liquid chromatography and offers several advantages, including faster analysis and reduced consumption of organic solvents, making it an environmentally friendly or "green" technique. chromatographyonline.com SFC is particularly well-suited for the separation of chiral compounds and can be used to analyze a wide range of analytes from non-polar to moderately polar. chromatographyonline.comnih.gov For this compound, SFC could be a viable alternative to normal-phase HPLC, especially for preparative separations to isolate the compound. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is highly effective for the retention and separation of polar and hydrophilic compounds. nih.govthermofisher.com Analytes that have limited retention in reversed-phase chromatography are excellent candidates for HILIC. nih.gov The technique uses a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.govthermofisher.com Given that this compound is a salt with increased polarity and water solubility, HILIC presents a powerful analytical option, especially for separating it from less polar related substances or impurities. researchgate.net The elution order in HILIC is typically the opposite of that observed in reversed-phase separations. thermofisher.com

Spectrophotometric Methods Development and Validation

Spectrophotometric methods are widely used in pharmaceutical analysis due to their simplicity, cost-effectiveness, and speed. scirp.org These methods are based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law).

UV-Vis Spectrophotometric Quantification

A simple and rapid UV-Visible spectrophotometric method can be developed for the quantification of this compound in bulk or pharmaceutical dosage forms. indexcopernicus.comresearchgate.net The development process involves several steps:

Solvent Selection: A suitable solvent in which the compound is freely soluble and stable is chosen. Methanol is often a good initial choice for many hydrochloride salts. indexcopernicus.com

Determination of λmax: A dilute solution of this compound is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). nih.gov Measuring at λmax provides the highest sensitivity and minimizes errors. indexcopernicus.com

Preparation of Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at the predetermined λmax. nih.gov A calibration curve is then constructed by plotting absorbance versus concentration.

Method Validation: The method is validated according to ICH guidelines to ensure its performance. researchgate.net

Validation ParameterFinding / Result
Wavelength of Maximum Absorbance (λmax)Determined by scanning a standard solution (e.g., 237 nm for a similar compound). indexcopernicus.com
Linearity RangeA defined concentration range where the method is linear (e.g., 2-10 µg/mL). indexcopernicus.com
Correlation Coefficient (r²)Typically > 0.999, indicating excellent linearity. researchgate.net
Accuracy (% Recovery)Determined by standard addition method, typically 98-102%. nih.gov
Precision (% RSD)Repeatability and intermediate precision values are typically < 2%. researchgate.net
LOD and LOQCalculated to determine the sensitivity of the method. indexcopernicus.com

This method can be successfully applied for the routine quality control analysis of this compound. nih.gov

Derivative Spectrophotometry

Derivative spectrophotometry is an analytical technique that involves calculating the first, second, or higher-order derivative of a zero-order absorption spectrum. sphinxsai.com This method offers significant advantages for the analysis of compounds in complex mixtures where the absorption spectra of different components overlap. impactfactor.org It enhances the resolution of overlapping bands and can eliminate interference from baseline shifts or background absorbance caused by excipients in a formulation. sphinxsai.com

For the determination of this compound, a first-order (¹D) or second-order (²D) derivative method could be employed:

First-Order Derivative: In the first derivative spectrum, the concentration of an analyte can be determined by measuring the derivative amplitude at the zero-crossing point of an interfering substance. mdpi.com

Second-Order Derivative: This can further enhance spectral details, and quantification is often performed by measuring the amplitude of a major derivative peak. sphinxsai.com

The method is validated in the same manner as the zero-order UV-Vis method, assessing for linearity, accuracy, precision, and specificity. nih.govnih.gov Its ability to resolve spectral overlap makes derivative spectrophotometry a powerful tool for the specific quantification of this compound without the need for prior separation steps. impactfactor.org

Mass Spectrometry (MS) Techniques for Quantification and Impurity Profiling

Mass spectrometry is a powerful analytical technique used for the quantification of analytes and the identification of impurities in pharmaceutical substances. rsc.orgresearchgate.net It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. rsc.org This technique is highly sensitive and specific, making it an essential tool in pharmaceutical analysis for ensuring the safety and efficacy of drug products. researchgate.net Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical aspect of pharmaceutical development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH). thermofisher.comresolvemass.caijprajournal.com

LC-MS/MS and GC-MS Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. rsc.orgresolvemass.ca

LC-MS/MS is particularly versatile and widely used for the analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally unstable. nih.govmdpi.comnih.gov The liquid chromatography step separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series (tandem mass spectrometry). This two-stage mass analysis provides a high degree of selectivity and sensitivity, making it suitable for quantifying the active pharmaceutical ingredient (API) and its impurities, even at very low levels. nih.govnih.govscispace.com The method is often validated for its linearity, accuracy, and precision over a specified concentration range. nih.govnih.govscispace.com

GC-MS is the method of choice for volatile and semi-volatile compounds, such as residual solvents or certain types of impurities and degradation products that may be present in a drug substance. thermofisher.comresolvemass.cashimadzu.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. thermofisher.com This technique is highly effective for identifying and quantifying volatile organic impurities that could be harmful or affect the stability of the final product. shimadzu.com

High-Resolution Mass Spectrometry for Impurity Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the structural elucidation of unknown impurities. thermofisher.comnih.gov Unlike standard mass spectrometry, HRMS can determine the mass of an ion with very high precision, often to within a few parts per million (ppm). thermofisher.com

This accuracy allows for the determination of the elemental composition of an impurity. nih.gov By comparing the exact mass to chemical databases, a molecular formula can be confidently proposed. When coupled with techniques like liquid chromatography (LC-HRMS), it is possible to separate complex mixtures and obtain high-resolution mass spectra for each impurity, aiding in their definitive identification. nih.gov This level of detail is invaluable for understanding degradation pathways and for meeting regulatory requirements for impurity characterization. thermofisher.comnih.gov

Electrophoretic Techniques for Separation and Analysis

Electrophoretic techniques, such as Capillary Electrophoresis (CE), separate molecules based on their size and charge. nih.gov In this method, charged molecules migrate through a solution under the influence of an electric field. nih.gov Capillary Zone Electrophoresis (CZE), a common form of CE, is known for its high separation efficiency, short analysis times, and minimal consumption of samples and solvents. researchgate.nettubitak.gov.trmdpi.com

CE is a powerful tool for impurity profiling, especially for charged or chiral compounds. nih.gov It can often provide different selectivity compared to HPLC, making it a complementary technique for analyzing the purity of drug substances. researchgate.net The method's performance is optimized by adjusting parameters such as the composition and pH of the running buffer, applied voltage, and capillary temperature. mdpi.com

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration and purity of chemical compounds. spectroscopyeurope.comresearchgate.net A key advantage of qNMR is that the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without the need for identical reference standards for each analyte. spectroscopyeurope.comresearchgate.netnih.gov

For quantitative analysis, an internal standard with a known concentration is typically added to the sample. nih.gov By comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard, the exact concentration or purity of the analyte can be calculated. nih.gov The method must be carefully validated, with particular attention paid to parameters like pulse sequences and relaxation delays to ensure accurate and reliable results. spectroscopyeurope.comresearchgate.net 1H NMR is most commonly used due to its high sensitivity and natural abundance. nih.gov

Method Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Robustness

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. nih.govgavinpublishers.comeuropa.eu It is a requirement by regulatory agencies to ensure the reliability and consistency of analytical data. europa.eufda.gov Key validation parameters include:

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. gavinpublishers.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.netmdpi.com

Accuracy : Accuracy refers to the closeness of the test results to the true value. gavinpublishers.com It is often assessed using recovery studies, where a known amount of analyte is added to a sample (spiking) and the percentage of the analyte recovered by the method is measured. gavinpublishers.comeuropa.eusilae.it

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations), and reproducibility (between laboratories). gavinpublishers.comeuropa.eusilae.it

Selectivity/Specificity : Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comfda.gov

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). europa.eufda.gov It provides an indication of its reliability during normal usage. fda.gov

The table below summarizes typical validation parameters for analytical methods.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99
Accuracy The closeness of test results to the true value.% Recovery typically within 98-102%
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%
Selectivity The ability to assess the analyte in the presence of other components.No interference from other substances at the retention time of the analyte.
Robustness The ability to remain unaffected by small variations in method parameters.RSD of results should remain within acceptable limits.

Future Research Trajectories for Galipine Hydrochloride

Exploration of Undiscovered Biosynthetic Pathways

The biosynthetic pathway of Galipine, a member of the tetrahydroquinoline alkaloids, is not yet fully elucidated. tandfonline.com While general pathways for the formation of the tetrahydroisoquinoline core are understood to involve the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent, the specific enzymes and intermediates leading to Galipine are still unknown. nih.govacs.org Future research should focus on identifying the specific genes and enzymes involved in the biosynthesis of Galipine in its natural source, the plant Galipea officinalis. nih.gov

Key research questions to address include:

What are the initial precursors for the Galipine scaffold?

Which enzymes catalyze the key cyclization and substitution reactions?

How is the stereochemistry of Galipine controlled during biosynthesis?

Modern techniques in genomics, transcriptomics, and metabolomics could be employed to identify candidate genes and enzymes. Heterologous expression of these candidate genes in microbial hosts like Escherichia coli or yeast could then be used to confirm their function and reconstruct the biosynthetic pathway in a controlled environment. rsc.orgrsc.org A deeper understanding of the natural production of Galipine could pave the way for bio-engineering approaches to produce this compound and its analogs in larger quantities.

Novel Synthetic Route Development for Enhanced Efficiency

Several synthetic routes to Galipine and its parent compound, galipinine, have been developed, providing a foundation for the creation of new analogs and the optimization of production methods. thieme-connect.comresearchgate.netkennesaw.edu These efforts have included both racemic and enantioselective syntheses.

Future work in this area should aim to:

Develop more efficient and scalable total syntheses of Galipine hydrochloride.

Explore chemoenzymatic and biocatalytic methods to improve stereoselectivity and reduce the environmental impact of the synthesis. thieme-connect.com

Create a diverse library of Galipine analogs by modifying the substitution pattern on the aromatic ring and the side chain.

Recent advances in synthetic organic chemistry, such as C-H activation and flow chemistry, could be applied to streamline the synthesis of the tetrahydroquinoline core and its derivatives. The development of robust and flexible synthetic strategies will be crucial for structure-activity relationship (SAR) studies and the identification of new therapeutic leads.

Deeper Mechanistic Insights through Advanced Biophysical Techniques

Currently, there is a lack of detailed biophysical studies on this compound to understand its mechanism of action at a molecular level. Advanced biophysical techniques are essential to identify its direct biological targets and characterize the interactions that mediate its effects.

Future research should employ a range of biophysical methods, including:

Biophysical Technique Application for this compound Research
Nuclear Magnetic Resonance (NMR) Spectroscopy To study the solution-state conformation of Galipine and its interactions with potential binding partners, such as proteins or nucleic acids. nih.govnih.govd-nb.info
X-ray Crystallography To determine the three-dimensional structure of this compound in complex with its biological target, providing a detailed view of the binding site and key interactions. wikipedia.orgnih.govnih.govspringernature.com
Surface Plasmon Resonance (SPR) To quantify the binding affinity and kinetics of this compound with its target molecules in real-time. nih.gov
Isothermal Titration Calorimetry (ITC) To measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction.

These techniques will be instrumental in validating potential targets identified through other methods and in providing a rational basis for the design of more potent and selective analogs.

Investigation of New Biological Activities and Therapeutic Potential (pre-clinical in vitro/ex vivo)

Preliminary studies have indicated that galipinine, a closely related compound to Galipine, possesses promising biological activity. Specifically, it has demonstrated potent in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net The IC50 values for galipinine ranged from 0.09 to 0.9 µg/ml for the chloroquine-resistant strain. nih.gov Additionally, extracts from Galipea officinalis have been traditionally used to treat fever and dysentery. kennesaw.edu

Future preclinical research should focus on:

Antiparasitic Activity: Further investigation into the antimalarial activity of this compound is warranted. In vitro and ex vivo studies should be expanded to include a broader range of parasitic protozoa and helminths. ird.frujpronline.com

Anticancer Activity: The cytotoxicity of this compound should be systematically evaluated against a panel of human cancer cell lines to explore its potential as an anticancer agent. nih.govresearchgate.netnih.govmdpi.commdpi.com Many natural products with a tetrahydroquinoline scaffold have shown promising anticancer properties.

Other Therapeutic Areas: Given the diverse biological activities of alkaloids, this compound should be screened for other potential therapeutic applications, such as anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comresearchgate.netscielo.br

These in vitro and ex vivo studies will be crucial for identifying the most promising therapeutic avenues for this compound and for guiding future in vivo animal studies. nih.govresearchgate.net

Advanced Computational Modeling for Target Identification and Drug Design

Computational modeling presents a powerful and efficient approach to accelerate the discovery of biological targets for this compound and to guide the design of new, more effective analogs. nih.govresearchgate.netresearchgate.netkrishisanskriti.org To date, no specific computational studies on this compound have been reported.

Future computational research should encompass:

Virtual Screening and Molecular Docking: A virtual screening of known protein structures could be performed to identify potential binding targets for this compound. nih.govfrontiersin.orgfrontiersin.org Molecular docking studies would then be used to predict the binding mode and affinity of Galipine at the active sites of these potential targets. researchgate.netnih.gov

Pharmacophore Modeling and 3D-QSAR: By analyzing the structures of Galipine and its analogs with known biological activities, pharmacophore models can be developed. nih.govresearchgate.netnih.govmdpi.comrsc.orgyoutube.com These models define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen large compound libraries for new potential hits.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in complex with its target proteins, providing insights into the stability of the complex and the key interactions that govern binding. nih.gov

The integration of these computational approaches will be invaluable for prioritizing experimental studies, optimizing lead compounds, and ultimately accelerating the drug discovery process for this compound.

Q & A

Q. Methodological Answer :

  • Synthesis : Follow validated organic synthesis protocols (e.g., nucleophilic substitution or salt formation with HCl), ensuring stoichiometric ratios are optimized for yield and purity. Document reaction conditions (temperature, solvent, catalysts) rigorously to enable reproducibility .
  • Characterization : Use orthogonal analytical techniques:
    • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold).
    • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify functional groups.
    • Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles .
  • Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for concise yet comprehensive experimental descriptions, with extended data in supplementary materials .

Advanced: How can researchers design experiments to elucidate the molecular mechanism of action of this compound?

Q. Methodological Answer :

  • In Vitro Assays :
    • Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor binding affinities.
    • Cellular Pathways : siRNA knockdown or CRISPR-Cas9 gene editing to identify pathways modulated by this compound.
  • In Vivo Models :
    • Pharmacodynamic Studies : Use transgenic animal models to evaluate target engagement and downstream biomarkers (e.g., Western blotting for protein expression).
    • Dose-Response Relationships : Apply factorial design to optimize dosing regimens and minimize off-target effects .
  • Computational Modeling : Molecular dynamics simulations to predict binding conformations and guide structure-activity relationship (SAR) studies .

Data Contradiction: How should discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound be resolved?

Q. Methodological Answer :

  • Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, serum protein content) to isolate variables causing discrepancies .
  • Bioanalytical Validation : Cross-validate in vitro permeability assays (e.g., Caco-2 cell monolayers) with in vivo plasma concentration-time profiles using LC-MS/MS. Adjust for factors like first-pass metabolism or protein binding .
  • Statistical Analysis : Apply mixed-effects models to account for inter-individual variability in preclinical models. Report confidence intervals and effect sizes to quantify uncertainty .

Safety: What protocols ensure safe handling of this compound in laboratory settings?

Q. Methodological Answer :

  • Risk Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood for volatile steps .
    • Waste Disposal : Follow institutional guidelines for chemical waste, including neutralization of hydrochloride salts before disposal .
  • Training : Mandatory safety training covering emergency procedures (e.g., spill containment, eye exposure protocols) and SDS review. Document all training sessions .

Experimental Design: What considerations are critical when optimizing controlled-release formulations of this compound?

Q. Methodological Answer :

  • Formulation Variables : Use factorial design to evaluate excipient ratios (e.g., polymers like HPMC), particle size, and compression forces. Prioritize factors via ANOVA to identify significant interactions .
  • Release Kinetics : Conduct in vitro dissolution testing under biorelevant conditions (e.g., pH gradients simulating gastrointestinal transit). Fit data to models (zero-order, Higuchi) to predict release mechanisms .
  • Stability Testing : Accelerated stability studies (40°C/75% RH) over 6 months to assess degradation products via HPLC-UV .

Advanced: How can researchers address conflicting efficacy results in preclinical trials of this compound across different animal models?

Q. Methodological Answer :

  • Model Selection : Justify animal models (e.g., rodents vs. non-rodents) based on genetic homology to human targets. Use meta-analysis to compare interspecies pharmacokinetic/pharmacodynamic (PK/PD) correlations .
  • Dose Normalization : Adjust doses via allometric scaling (body surface area or metabolic rate) to ensure translational relevance .
  • Mechanistic Studies : Perform ex vivo organ bath experiments or tissue-specific RNA sequencing to identify model-specific confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.